REACTION_CXSMILES
|
[CH3:1][NH2:2].Cl[C:4]1[N:9]=[CH:8][N:7]=[C:6]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH:5]=1>CCO>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][C:6]2[N:7]=[CH:8][N:9]=[C:4]([NH:2][CH3:1])[CH:5]=2)=[CH:12][CH:13]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)CC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel (48 g) column chromatography (CH2Cl2/MeOH, 85/15)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2=CC(=NC=N2)NC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |